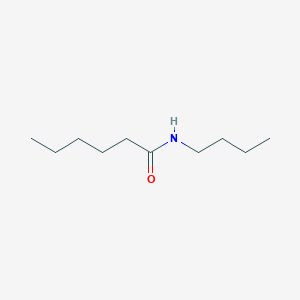

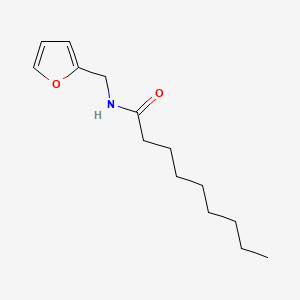

N-butylhexanamide

Vue d'ensemble

Description

N-butylhexanamide is a chemical compound with the molecular formula C10H21NO . It has an average mass of 171.280 Da and a monoisotopic mass of 171.162308 Da .

Synthesis Analysis

N-butylhexanamide can be synthesized through the oxidative amidation of aldehydes with primary aromatic and aliphatic amines . This process uses an inexpensive Cu2(BDC)2DABCO (Cu-metal–organic framework [MOF]) as a recyclable heterogeneous catalyst, and N-chlorosuccinimide and aqueous tert-butyl hydroperoxide as oxidants .Molecular Structure Analysis

The molecular structure of N-butylhexanamide consists of 10 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom . The InChI code for N-butylhexanamide is 1S/C10H21NO/c1-3-5-7-8-10(12)11-9-6-4-2/h3-9H2,1-2H3,(H,11,12) .Applications De Recherche Scientifique

Enzyme Inhibition Properties

N-butylhexanamide and its derivatives have been explored for their potential as enzyme inhibitors. Research by Kazancioglu and Senturk (2020) focused on the synthesis of N-phenylsulfonamide derivatives, which demonstrated significant inhibitory properties on enzymes like carbonic anhydrase I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These enzymes are important therapeutic targets for diseases like Alzheimer's, indicating that N-butylhexanamide derivatives could be valuable in therapeutic applications (Kazancioglu & Senturk, 2020).

Agricultural Applications

In agriculture, N-butylhexanamide derivatives have been investigated for their insecticidal properties. Aguiar et al. (2016) studied synthetic dienamides, including N-butylhexa-2,4-dienamide, for their toxicity against the melonworm (Diaphania hyalinata) while being selective for beneficial insects like the fire ant (Solenopsis saevissima). This research suggests that N-butylhexanamide derivatives could offer environmentally friendly insecticidal solutions (Aguiar et al., 2016).

Industrial Applications

N-butylhexanamide derivatives are also significant in industrial applications. For example, the study by Zeng et al. (2020) explored the use of 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIm][HSO4]) as a dual catalyst-solvent in the esterification of hexanoic acid with n-butanol, indicating potential applications in chemical synthesis and manufacturing processes (Zeng et al., 2020).

Medical Research

In medical research, derivatives of N-butylhexanamide, such as N-Butylbenzene sulfonamide (NBBS), have been studied for their immunotoxicity and allergic potential. Marrocco et al. (2015) investigated NBBS, a common plasticizer, to evaluate its potential for hypersensitivity and immune suppression. Their findings indicated that NBBS did not induce notable immunotoxicity, providing valuable insights for its safe use in various products (Marrocco et al., 2015).

Neuroprotective Potential

The neuroprotective potential of N-butylhexanamide derivatives has also been a subject of research. Abdoulaye and Guo (2016) reviewed the neuroprotective mechanisms of 3-N-Butylphthalide (NBP), a compound derived from N-butylhexanamide. NBP has shown significant effects in the management of neurological disorders such as stroke, highlighting the potential for these compounds in neurology (Abdoulaye & Guo, 2016).

Environmental and Safety Considerations

Environmental and safety considerations are also important in the research of N-butylhexanamide derivatives. Swatloski, Holbrey, and Rogers (2003) pointed out the need for careful handling and assessment of the stability and toxicity of such compounds, especially in the context of their use as 'green solvents' (Swatloski, Holbrey, & Rogers, 2003).

Safety and Hazards

Propriétés

IUPAC Name |

N-butylhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-3-5-7-8-10(12)11-9-6-4-2/h3-9H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBBGLVPWGCPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291263 | |

| Record name | N-butylhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butylhexanamide | |

CAS RN |

10264-28-5 | |

| Record name | NSC74545 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-butylhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

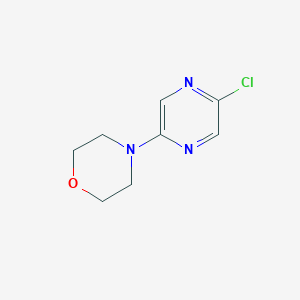

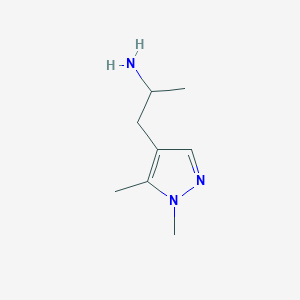

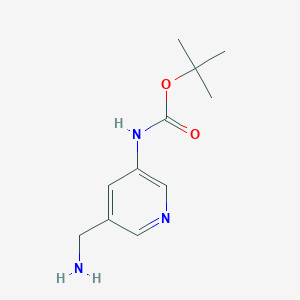

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl ({1-[4-(ethylamino)-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B1649553.png)

![6-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-1-yl}-N-ethyl-N'-methyl-1,3,5-triazine-2,4-diamine](/img/structure/B1649554.png)

![methyl ({1-[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B1649556.png)

![6-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-(sec-butyl)-N'-methyl-1,3,5-triazine-2,4-diamine](/img/structure/B1649559.png)

![Ethyl [(11-allyl-6,6-dimethyl-7-oxo-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-9-yl)thio]acetate](/img/structure/B1649562.png)

![2-[(6,6-dimethyl-7-oxo-11-propyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-9-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B1649563.png)

![2-[1-(4-allyl-2-methoxyphenoxy)ethyl]-5-chloro-1H-benzimidazole](/img/structure/B1649564.png)

![4-ethyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B1649573.png)